7-Azido-5,6,7,8-tetrahydroindolizine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroindolizine, a related compound, has been substantiated by cyclisation of 4- (1 H -pyrrol-1-yl)butanoic acid or its ethyl ester which produced 6,7-dihydroindolizin-8 (5 H )-one . Formylation of this at C-3 followed by reduction afforded polygonatine A . Acetylation of this alkaloid followed by displacement of the acetate with ethanol yielded polygonatine B .Molecular Structure Analysis

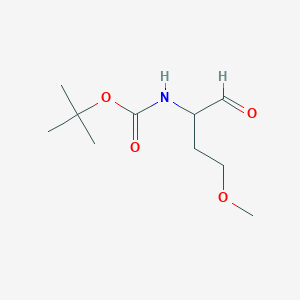

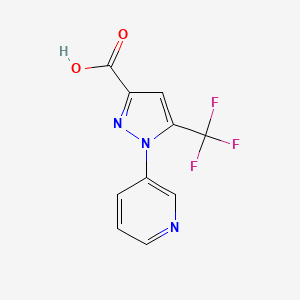

The molecular formula of 7-Azido-5,6,7,8-tetrahydroindolizine is C8H10N4. The molecular weight is 162.196. For the related compound 5,6,7,8-tetrahydroindolizine, the molecular formula is C8H11N and the average mass is 121.180 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5,6,7,8-tetrahydroindolizine include cyclisation, formylation, reduction, and acetylation . The specific reactions for this compound are not available in the retrieved sources.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the retrieved sources. For the related compound 5,6,7,8-tetrahydroindolizine, the average mass is 121.180 Da and the monoisotopic mass is 121.089149 Da .Scientific Research Applications

Chemistry and Synthesis Applications

- The chemistry of pyrido[1,2-a]azepines, which are structurally related to "7-Azido-5,6,7,8-tetrahydroindolizine", has been extensively studied due to their importance in the synthesis of natural and synthetic substances with physiological activity. These compounds serve as frameworks for developing inhibitors used in treating hypertension, congestive heart failure, and other cardiovascular diseases. Additionally, they exhibit herbicidal activities when exposed to light, demonstrating their utility in agricultural science (Fischer, 2011).

- Intramolecular cycloadditions of azides with electron-rich 1,3-dienes have been employed to synthesize pyrrolizidines and indolizidines, closely related to "this compound". This method highlights the compound's role in the efficient synthesis of complex alkaloidal structures, offering a synthetic equivalent of a nitrene-diene cycloaddition (Pearson et al., 1990).

- A single-step synthesis approach for 5,6,7,8-tetrahydroindolizines has been developed, showcasing the compound's utility in streamlined chemical synthesis processes. This method utilizes commercially available precursors, highlighting the compound's relevance in synthetic organic chemistry (Capomolla et al., 2015).

Energetic Materials and Propellants

- Research into the energetic properties of diazido heteroaromatic high-nitrogen C-N compounds, including derivatives structurally akin to "this compound", has demonstrated their potential as high-energy materials. These studies reveal insights into the synthesis, characterization, and application of such compounds in designing advanced energetic materials (Huynh et al., 2005).

- The development of hypergolic ionic liquids containing azide functional groups, related to the chemical structure of "this compound", has been explored. These studies focus on replacing toxic hydrazine derivatives in liquid propellant fuels, underscoring the compound's significance in the field of propellant chemistry (Joo et al., 2010).

properties

IUPAC Name |

7-azido-5,6,7,8-tetrahydroindolizine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-11-10-7-3-5-12-4-1-2-8(12)6-7/h1-2,4,7H,3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNAQKOHFFKMFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC=C2CC1N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2774354.png)

![1-(tert-butyl)-4-(1-(3-(2,6-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2774359.png)

![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B2774360.png)

![N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2774362.png)

![4-[(diethylamino)sulfonyl]-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzamide](/img/structure/B2774364.png)

![N-Methyl-1-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2774365.png)

![(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2774369.png)